N6-Methyladenosine
Beschreibung
Nuclear Magnetic Resonance (NMR)
¹H NMR of m6A in D₂O reveals characteristic proton shifts:
The methyl group’s upfield shift (3.00 ppm) distinguishes m6A from m1A (methyl at 3.45 ppm) and m2A (methyl at 2.85 ppm). Two-dimensional NOESY spectra further confirm the anti conformation in duplexes, showing nuclear Overhauser effects (NOEs) between the methyl group and ribose H2'.
Mass Spectrometry (MS)
Liquid chromatography–tandem mass spectrometry (LC-MS/MS) identifies m6A via:
- Mass transition : m/z 282.1 → 150.1 (neutral loss of ribose).
- Retention time : 8.2 min on hydrophilic interaction liquid chromatography (HILIC).
Isomeric discrimination requires advanced techniques like pseudo-MS³ , which analyzes intranucleobase fragments. For example, m6A yields signature ions at m/z 106.041 and 107.036, whereas m1A produces m/z 133.016 and 149.034. High-resolution MS further resolves isotopic crosstalk between m6A and N6,N6-dimethyladenosine (m6,6A) .
Comparative Analysis with Other RNA Modifications
m6A is the most abundant internal mRNA modification , enriched near stop codons and 3' untranslated regions (UTRs). Unlike m1A, which impedes reverse transcription, m6A is compatible with standard sequencing protocols. Compared to 2'-O-methyladenosine (Am) , m6A lacks a ribose methyl group, rendering it susceptible to demethylases like FTO and ALKBH5. Thermodynamically, m6A’s destabilization of duplexes contrasts with N6-isopentenyladenosine (i6A) , which enhances stacking in tRNAs.
Eigenschaften
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O4/c1-12-9-6-10(14-3-13-9)16(4-15-6)11-8(19)7(18)5(2-17)20-11/h3-5,7-8,11,17-19H,2H2,1H3,(H,12,13,14)/t5-,7-,8-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAYFKKCNSOZKM-IOSLPCCCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6020858 | |
| Record name | N-Methyladenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6020858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | N6-Methyladenosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004044 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1867-73-8 | |
| Record name | N6-Methyladenosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1867-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N(6)-Methyladenosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001867738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyladenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6020858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-METHYLADENOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CLE6G00625 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N6-Methyladenosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004044 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vorbereitungsmethoden
Phosphoramidite-Based Solid-Phase Synthesis
The phosphoramidite approach enables site-specific incorporation of m6A into oligonucleotides. As demonstrated by, 2'-fluoro and 2'-methoxy modifications on the ribose ring enhance siRNA stability and potency. The synthesis involves:
- Protection of Adenosine : The exocyclic amine at the N6 position is methylated using methyl triflate or iodomethane under anhydrous conditions.
- Phosphoramidite Preparation : The methylated adenosine is converted into a phosphoramidite building block, permitting automated solid-phase synthesis.
- Deprotection and Purification : Post-synthesis, oligonucleotides are deprotected using ammonium hydroxide and purified via HPLC.
Advantages :
Limitations :
Photocatalytic Functionalization of m6A
A groundbreaking method reported in utilizes visible-light photocatalysis to selectively modify the methyl group of m6A. Key steps include:
- Hydrogen Atom Abstraction (HAA) : A photocatalyst (e.g., tris(bipyridine)ruthenium) generates a methyl radical at the N6 position.
- Radical Recombination : The radical intermediate reacts with alkenes or alkynes, introducing functional groups (e.g., biotin) for downstream applications.
Applications :
- Labeling m6A in genomic DNA or RNA for pull-down assays.
- Studying m6A-protein interactions without disrupting native structures.
Enzymatic Methylation Strategies
Mammalian METTL3/METTL14 Complex
The METTL3/METTL14 heterodimer is the primary methyltransferase complex in eukaryotes. Preparation involves:
- Protein Expression : METTL3 and METTL14 are co-expressed in HEK293T cells or E. coli (for truncated variants).
- Affinity Purification : The complex is purified using FLAG-tagged METTL3 and anti-FLAG M2 affinity gel.
- Methylation Reaction : RNA substrates are incubated with the complex, SAM (methyl donor), and buffer (16°C, 12 hours).
Optimization Tips :
Bacterial Methyltransferases
Bacillus subtilis Bsu06560, a multifunctional deaminase, indirectly regulates m6A levels by metabolizing methylated adenosine. Knockout strains (ΔBsu06560) exhibit elevated m6A, enabling RNA extraction with natural methylation patterns.
RNA Extraction and m6A Enrichment
MeRIP-seq (Methylated RNA Immunoprecipitation Sequencing)
MeRIP-seq remains the gold standard for transcriptome-wide m6A profiling. Steps include:
- RNA Fragmentation : RNA is fragmented to ~100 nt using Zn²⁺.
- Immunoprecipitation : Anti-m6A antibodies enrich methylated fragments.
- Library Preparation and Sequencing : Libraries are sequenced to identify m6A peaks.
Data Quality : The m6A-Atlas v2.0 database reports 797,091 high-confidence m6A sites validated across 13 techniques.
Analytical Validation of m6A
m6A-Specific ELISA
A quantitative ELISA developed in uses anti-m6A antibodies to measure methylation levels in RNA populations. Key parameters:
Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides absolute quantification of m6A.
- Limit of Detection (LOD) : 0.01% m6A/A ratio.
- Workflow : RNA hydrolysis → nucleoside separation → MS analysis.
Applications and Implications
Therapeutic siRNA Design
Incorporating m6A into siRNAs enhances gene-silencing efficacy by modulating Argonaute2 binding. For example, 2'-methoxy-m6A-modified siRNAs achieve >90% target mRNA knockdown.
Epitranscriptomic Editing
CRISPR-dCas13 fusions with METTL3 enable site-directed m6A editing, offering insights into m6A-dependent splicing and translation.
Analyse Chemischer Reaktionen
Arten von Reaktionen: N6-Methyladenosin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Es kann oxidiert werden, um N6-Methylinosin zu bilden.
Reduktion: Reduktionsreaktionen können es zurück zu Adenosin konvertieren.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.
Substitution: Nukleophile wie Ammoniak oder Amine können für Substitutionsreaktionen verwendet werden.
Wichtigste gebildete Produkte:
Oxidation: N6-Methylinosin.
Reduktion: Adenosin.
Substitution: Verschiedene substituierte Adenosinderivate.
Wissenschaftliche Forschungsanwendungen
Role in Cancer Research
m6A modification is increasingly recognized for its involvement in cancer progression and therapy resistance. Research indicates that m6A influences the stability and expression of long non-coding RNAs (lncRNAs) and mRNAs associated with tumor growth.
Case Studies:
- Non-Small Cell Lung Cancer: Increased stability of LncRMRP due to m6A modification activates the SMAD2/SMAD3 pathway, promoting cancer progression .
- Hepatocellular Carcinoma: METTL3-mediated m6A modification downregulates LncMEG3, weakening its inhibitory effect on miR-544b, thereby facilitating tumor advancement .
Developmental Biology
m6A plays a crucial role in regulating developmental processes. In mouse embryonic stem cells (mESCs), m6A modification is essential for maintaining pluripotency and regulating gene expression.
Case Study:
- Embryonic Stem Cells: Knockdown of methyltransferases Mettl3 and Mettl14 resulted in loss of m6A methylation, impairing self-renewal capabilities and altering the expression of developmental regulators .
| Developmental Aspect | m6A Function | Key Findings |
|---|---|---|
| Embryonic Stem Cells | Maintains pluripotency | Loss of methylation leads to impaired self-renewal and altered gene expression |
Neurobiology
Emerging evidence links m6A modification to neuropsychiatric disorders. It affects neuronal development and function by modulating gene expression.
Case Study:
- Neuropsychiatric Disorders: Studies show that m6A modifications influence the expression of genes involved in synaptic plasticity and neuronal survival, highlighting its potential as a therapeutic target .
| Neuropsychiatric Disorder | m6A Role | Key Findings |
|---|---|---|
| Various Disorders | Modulates gene expression | Influences synaptic plasticity and neuronal survival |
Inflammatory Diseases
m6A modifications are implicated in the regulation of inflammatory responses across various diseases, including autoimmune disorders and cancers.
Case Study:
- Autoimmune Diseases: m6A methylation affects the stability of inflammatory cytokine mRNAs, suggesting a potential role as a biomarker or therapeutic target .
| Disease Type | m6A Role | Key Findings |
|---|---|---|
| Autoimmune Diseases | Regulates cytokine mRNA stability | Potential biomarker for disease severity |
Therapeutic Implications
The modulation of m6A pathways presents novel therapeutic opportunities. Targeting m6A writers or erasers could enhance treatment efficacy in various malignancies.
Potential Strategies:
- Developing small molecules that inhibit m6A methyltransferases or demethylases.
- Utilizing m6A as a biomarker for predicting treatment responses in cancers and inflammatory diseases.
Wirkmechanismus
N6-Methyladenosine exerts its effects through a complex mechanism involving various molecular targets and pathways:
Methyltransferases (Writers): Enzymes like METTL3 and METTL14 add the methyl group to adenosine.
Demethylases (Erasers): Enzymes such as FTO and ALKBH5 remove the methyl group.
RNA-binding Proteins (Readers): Proteins like YTHDF1, YTHDF2, and IGF2BP recognize and bind to methylated RNA, influencing its stability, splicing, and translation .
Vergleich Mit ähnlichen Verbindungen
m6A vs. m6Am (N6,2'-O-Dimethyladenosine)
m6Am is enriched near the mRNA cap and is resistant to decapping enzymes, unlike m6A, which primarily influences transcript stability and interaction with reader proteins .
m6A vs. m1A (N1-Methyladenosine)
m1A is predominantly found in rRNA and tRNA, where it stabilizes RNA structures, contrasting with m6A's role in mRNA fate determination .
m6A vs. Pseudouridine (Ψ)
Pseudouridine enhances RNA-protein interactions and is critical for ribosome assembly, while m6A dynamically regulates immune and stress responses .
Technological Advances in Detection and Analysis
- m6A-Specific Tools: m6A-Seq/MeRIP: Genome-wide mapping via antibody-based enrichment . m6A-LAIC-seq: Quantifies m6A levels across transcript isoforms . m6aViewer: Visualizes m6A peaks from sequencing data .
- Cross-Modification Tools :
Biologische Aktivität
N6-methyladenosine (m6A) is recognized as the most prevalent internal modification of messenger RNA (mRNA) in eukaryotic cells. This modification plays a crucial role in various biological processes, including RNA metabolism, gene expression regulation, and the pathogenesis of numerous diseases, particularly cancers. The dynamic regulation of m6A involves a complex interplay between methyltransferases (writers), demethylases (erasers), and m6A-binding proteins (readers).
-
Methyltransferases and Demethylases :
- Writers : The m6A modification is primarily catalyzed by a methyltransferase complex, which includes METTL3, METTL14, and WTAP. These enzymes add a methyl group to the nitrogen atom at the 6th position of adenosine residues in RNA .
- Erasers : The modification can be removed by demethylases such as FTO and ALKBH5, which play significant roles in regulating mRNA stability and translation efficiency .
- Readers : Proteins that recognize m6A modifications facilitate various downstream effects on RNA metabolism, influencing processes like splicing, translation, and decay .
Biological Functions
- Gene Expression Regulation : m6A modifications are implicated in the regulation of gene expression at multiple levels, affecting transcriptional and post-transcriptional processes .
- Cellular Processes : It is involved in critical cellular processes such as stem cell differentiation, immune responses, and developmental pathways .
Role in Disease
The dysregulation of m6A has been linked to several diseases:
- Cancer : Abnormal m6A levels can contribute to cancer progression by promoting oncogene expression or inhibiting tumor suppressor genes. For instance, studies have shown that m6A modifications can enhance the self-renewal capacity of cancer stem cells and promote resistance to chemotherapy .
- Neurological Disorders : Alterations in m6A modification are associated with neurological conditions, impacting neuronal development and function .
Cancer Research
Recent studies have highlighted the role of m6A in various cancers:
- Acute Myeloid Leukemia (AML) : Research demonstrated that FTO-mediated demethylation affects internal m6A abundance in AML cells, influencing the stability of critical oncogenes like MYC and CEBPA. Inhibiting FTO led to increased transcript stability and reduced cell proliferation .
- Breast Cancer : A study indicated that METTL3 overexpression enhanced breast cancer cell proliferation by upregulating oncogenic pathways through m6A modification. Conversely, knockdown of METTL3 resulted in decreased tumor growth in xenograft models .
Immune Response
Emerging evidence suggests that m6A modifications play a significant role in regulating immune cell functions:
- T Cell Activation : In T cells, m6A modifications modulate the response to cytokines and affect the differentiation into effector or memory cells. This regulation is crucial for maintaining immune homeostasis and response to infections .
Table 1: Key Enzymes Involved in m6A Regulation
| Enzyme Type | Enzyme Name | Function |
|---|---|---|
| Writer | METTL3 | Adds methyl groups to adenosine residues |
| METTL14 | Works with METTL3 for efficient methylation | |
| Eraser | FTO | Removes methyl groups from m6A |
| ALKBH5 | Demethylates m6A, affecting RNA stability | |
| Reader | YTHDF1 | Binds to m6A-modified RNAs to regulate decay |
| HNRNPG | Alters RNA structure to influence binding |
Table 2: Impact of m6A on Cancer Progression
Q & A
Basic Research Questions
Q. What are the primary methods for detecting N6-methyladenosine (m6A) modifications in RNA, and how can their specificity be validated?
- Methodological Answer : Common techniques include Dot Blot analysis using anti-m6A antibodies (e.g., ab232905) validated with synthetic oligonucleotides containing modified bases . RNA immunoprecipitation (RIP) and miCLIP (individual-nucleotide resolution UV crosslinking) are antibody-dependent methods for transcriptome-wide mapping . Specificity validation requires cross-reactivity tests against non-target modifications (e.g., m62A) and independent replication by orthogonal methods like GLORI , a sequencing technique for absolute quantification .
Q. How does m6A influence mRNA metabolism and gene expression regulation in eukaryotic cells?
- Mechanistic Insights : m6A regulates mRNA stability, splicing, and translation efficiency. The METTL3/14-WTAP methyltransferase complex catalyzes m6A deposition, while "reader" proteins (e.g., YTHDF2) mediate decay of modified transcripts . In glioblastoma, METTL3-driven m6A promotes nonsense-mediated mRNA decay (NMD) of splicing factors, altering isoform expression .
Advanced Research Questions
Q. What experimental design considerations are critical for ensuring statistical power in differential m6A methylation studies?
- Analytical Framework : Tools like Magpie evaluate statistical power for high-throughput m6A sequencing. Key factors include sample size , sequencing depth, and biological variability. Pilot studies are recommended to estimate effect sizes and avoid underpowered analyses .
Q. How can researchers reconcile contradictory findings in m6A studies, particularly with antibody-based vs. sequencing methods?
- Resolution Strategies : Contradictions often arise from antibody specificity (e.g., cross-reactivity with m62A) or batch effects in RIP-seq. Cross-validation using GLORI (antibody-free) or orthogonal techniques like SCARLET (site-specific cleavage) is critical . Replication in independent cohorts and public datasets (e.g., GEO repositories ) enhances reliability.
Q. What advanced technologies enable single-base resolution mapping and absolute quantification of m6A?
- Emerging Methods : GLORI combines chemical labeling and sequencing for stoichiometric measurement . miCLIP achieves single-base resolution via UV crosslinking and immunoprecipitation, while Nanopore direct RNA sequencing detects modifications in native RNA .
Q. How does evolutionary conservation of m6A patterns in primates inform epitranscriptomic regulation?
- Comparative Insights : m6A motifs (e.g., RRACH) and modification sites in lymphoblastoid cells are conserved across humans, chimpanzees, and rhesus macaques. Divergence in m6A deposition correlates with expression evolution of modified genes, suggesting functional conservation in mRNA processing .
Q. What mechanistic insights link m6A to nonsense-mediated mRNA decay (NMD) in cancer?
- Pathway Analysis : In glioblastoma, METTL3-mediated m6A on splicing factor transcripts (e.g., SRSFs) promotes YTHDC1-dependent NMD, driving oncogenic isoform switches. Rescue experiments via BCL-X/NCOR2 knockdown confirm m6A’s role in tumor progression .
Q. How do crosstalk mechanisms between m6A and histone/DNA modifications regulate gene expression?
- Epigenetic Integration : m6A modifications recruit chromatin remodelers (e.g., METTL3 interacts with histone H3K36me3 writers), coupling transcriptional elongation with mRNA processing. Integrative multi-omics (ChIP-seq, MeRIP-seq) is essential to dissect these networks .
Data and Reproducibility Guidelines
- Public Resources : Use GEO datasets (e.g., GSE#####) for cross-study validation .
- Antibody Validation : Include synthetic oligonucleotide controls in Dot Blot/RIP experiments .
- Transparency : Preprint withdrawals (e.g., retracted CRC study ) highlight the need for open data sharing and independent replication.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
